molecular formula C9H6F3N3O2 B2725771 1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1779765-25-1

1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2725771
CAS No.: 1779765-25-1
M. Wt: 245.161
InChI Key: LMVMZKHGTGYNOR-UHFFFAOYSA-N
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Description

1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 5-position

Mechanism of Action

Target of Action

It is suggested that it could be used to prepare pyridinecarboxamide as an inhibitor of the hcv ns5b polymerase .

Mode of Action

It is suggested that it could be used to synthesize pyrazole-based carboxamides, which are known to inhibit the hcv ns5b polymerase . This suggests that the compound might interact with its targets by inhibiting their enzymatic activity.

Biochemical Pathways

Given its potential role as an inhibitor of the hcv ns5b polymerase , it might affect the replication of the Hepatitis C virus.

Result of Action

If it indeed acts as an inhibitor of the hcv ns5b polymerase , it might prevent the replication of the Hepatitis C virus at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One reported method involves the following steps :

    Condensation: Sodium cyanoacetate is condensed with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.

    Acylation: The resulting product undergoes acylation using trifluoroacetyl chloride in the presence of triethylamine (TEA) as an acid-capturer.

    Cyclization: The acylated product is then cyclized in a mixed solvent of methanol and water.

    Hydrolysis: Finally, the cyclized product is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-b]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Agrochemicals: It can be used as an intermediate in the synthesis of pesticides and herbicides.

    Materials Science: The compound’s trifluoromethyl group imparts unique properties that can be exploited in the development of advanced materials with specific electronic or optical characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid

Uniqueness

1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c1-15-7-5(6(14-15)9(10,11)12)2-4(3-13-7)8(16)17/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVMZKHGTGYNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)O)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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